Dibenzo(def,mno)chrysene-6-methanol
Description
Dibenzo(def,mno)chrysene-6-methanol is a polycyclic aromatic hydrocarbon compound . It’s based on 4,10-disubstituted-dibenzo[def,mno]chrysene-6,12-dione and 4,10 di-substituted 6,12-bis (triisopropylsilylethynyl)dibenzo[def,mno]chrysene .
Synthesis Analysis
The synthesis of Dibenzo(def,mno)chrysene-6-methanol involves various synthetic metal-catalyzed reactions . Starting with an inexpensive commercially available textile dye known as Vat Orange #3, the conjugation at the 4- and 10-positions is extended by the attachment of both electron-rich and deficient hexylvinylphthalimide, thiophene, hexylthiophene, triphenylamine, and hexylbithiophene aromatic groups .Molecular Structure Analysis
The molecular structure of Dibenzo(def,mno)chrysene-6-methanol is based on 4,10-disubstituted-dibenzo[def,mno]chrysene-6,12-dione and 4,10 di-substituted 6,12-bis (triisopropylsilylethynyl)dibenzo[def,mno]chrysene . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Dibenzo(def,mno)chrysene-6-methanol include various synthetic metal-catalyzed reactions . These reactions help in achieving soluble dibenzo[def,mno]chrysene and dibenzo[def,mno]chrysene-6,12-dione derivatives .Physical And Chemical Properties Analysis
Dibenzo(def,mno)chrysene-6-methanol has a molecular weight of 276.3307 . The compound has optical edge band gaps between 2.30 eV and 1.65 eV .Future Directions
properties
IUPAC Name |
12-hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaenylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14O/c24-12-19-17-6-2-4-14-7-8-16-11-15-5-1-3-13-9-10-18(19)23(20(13)15)22(16)21(14)17/h1-11,24H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJXFEXZVZQIRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C4C=CC5=C6C4=C3C(=C(C6=CC=C5)CO)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147264 | |
Record name | Dibenzo(def,mno)chrysene-6-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzo(def,mno)chrysene-6-methanol | |
CAS RN |
105708-72-3 | |
Record name | Dibenzo(def,mno)chrysene-6-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105708723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(def,mno)chrysene-6-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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